Barium methacrylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPCOVJHNPLQRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939274 | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-77-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Barium Methacrylate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of barium methacrylate, a versatile organometallic compound with significant potential in materials science and biomedical applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis and polymerization, and its emerging applications, with a focus on providing actionable insights and robust methodologies.

Unveiling the Molecular Architecture: Chemical Structure and Identification

This compound, systematically named barium(2+);bis(2-methylprop-2-enoate), is the barium salt of methacrylic acid.[1] Its molecular formula is C₈H₁₀BaO₄, with a molecular weight of approximately 307.49 g/mol .[1][2][3] The compound consists of a central barium cation (Ba²⁺) ionically bonded to two methacrylate anions.

The crystal structure of anhydrous this compound reveals a complex polymeric network.[4] The barium ions are bridged by the carboxylate groups of the methacrylate ligands, forming infinite two-dimensional sheets.[4] This structure results in an irregularly eight-coordinate barium cation with Ba-O distances ranging from 2.766 to 3.030 Å.[4] The methacrylate ligands themselves exhibit notable structural features, including a long central C-C bond.[4]

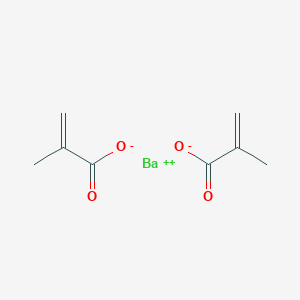

Caption: 2D representation of the ionic coordination in this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | barium(2+);bis(2-methylprop-2-enoate)[1][3] |

| CAS Number | 17989-77-4[1][5] |

| Molecular Formula | C₈H₁₀BaO₄[1] |

| Molecular Weight | 307.49 g/mol [1][2] |

| InChI Key | DIPCOVJHNPLQRI-UHFFFAOYSA-L[1][3] |

| Synonyms | Barium dimethacrylate, Methacrylic acid, barium salt[1][6] |

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of this compound dictate its handling, processing, and suitability for various applications. It is typically a white to off-white solid and is soluble in water.[2][3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid[2][3] |

| Physical State | Solid[6] |

| Solubility in H₂O | Soluble[2][3] |

| Storage Temperature | Ambient temperatures[2][3] |

Synthesis and Polymerization: From Monomer to Macromolecule

Synthesis of this compound

The synthesis of this compound typically involves the neutralization reaction between methacrylic acid and a barium base, such as barium hydroxide.

Conceptual Synthesis Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a stoichiometric amount of methacrylic acid is dissolved in a suitable solvent, such as deionized water.

-

Reagent Addition: A solution or slurry of barium hydroxide octahydrate is slowly added to the methacrylic acid solution with constant stirring. The reaction is often exothermic, and cooling may be necessary to control the temperature.

-

pH Adjustment: The pH of the reaction mixture is monitored and adjusted to neutral (pH ~7) by the controlled addition of the barium hydroxide.

-

Isolation: The resulting this compound can be isolated by techniques such as solvent evaporation or precipitation followed by filtration.

-

Purification: The crude product may be purified by recrystallization to remove any unreacted starting materials or byproducts.

-

Drying: The purified this compound is dried under vacuum to remove residual solvent.

Caption: Conceptual workflow for the synthesis of this compound.

Polymerization of this compound

This compound is a polymerizable metal salt, with the methacrylate group's carbon-carbon double bond enabling polymerization.[7] This process can be initiated by various methods, including radiation and chemical initiators. Solid-state polymerization of this compound, particularly the monohydrate and anhydrate forms, has been a subject of research.[8][9]

Experimental Protocol for Radiation-Induced Polymerization:

This protocol is based on principles of radiation-induced solid-state polymerization.

-

Sample Preparation: A known quantity of crystalline this compound (monohydrate or anhydrate) is placed in a suitable container, such as a glass ampoule.

-

Degassing: The sample is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Irradiation: The sealed ampoule is exposed to a source of high-energy radiation, such as gamma rays from a Cobalt-60 source, for a defined period and at a specific dose rate.

-

Post-Polymerization Handling: After irradiation, the ampoule is carefully opened in a controlled environment.

-

Polymer Isolation: The unreacted monomer is separated from the polymer by washing with a suitable solvent in which the monomer is soluble but the polymer is not.

-

Characterization: The resulting poly(this compound) is dried and characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the C=C double bond, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Applications: Harnessing the Properties of this compound

The unique combination of a divalent metal cation and a polymerizable organic anion gives this compound and its polymers interesting properties for various applications.

Optical Materials

Barium-containing polyacrylates have been investigated for their potential in optical applications due to their ability to increase the refractive index of the polymer.[10] A process has been patented for preparing barium-containing polyacrylates for optical and coating applications, where barium hydroxide is dispersed in acrylic acid to form a monomer mixture that is subsequently polymerized.[10]

Bone Cements

In the field of biomedical materials, barium salts are often incorporated into bone cements to enhance their radiopacity, making them visible on X-rays.[11] While barium sulfate is more commonly mentioned, the principle of incorporating a heavy element like barium to improve radio-contrast is relevant. The polymerization of methacrylate monomers is a fundamental aspect of acrylic bone cement formulation.[12] The presence of barium can influence the polymerization kinetics and mechanical properties of the final cement.[12]

Potential in Drug Delivery

Methacrylate-based polymers are extensively studied for drug delivery applications due to their biocompatibility and tunable properties.[13][14][15] These polymers can be formulated into nanoparticles, hydrogels, and other carriers for the controlled release of therapeutic agents.[16] While specific research on this compound for drug delivery is not widely published, its potential can be inferred. The presence of the barium ion could be leveraged for:

-

pH-Responsive Systems: The ionic crosslinks in poly(this compound) could potentially be disrupted by changes in pH, leading to the release of an encapsulated drug.

-

Imaging and Theranostics: The radiopacity imparted by barium could enable the visualization of the drug delivery system in vivo, combining therapeutic delivery with diagnostic imaging.

Caption: Key application areas for this compound and its polymers.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Soluble barium salts, in general, are toxic if ingested.[6][17]

Table 3: Hazard Information for this compound

| Hazard Statement | Code |

| Causes skin irritation | H315[2][6] |

| Causes serious eye irritation | H319[2][6] |

| May cause respiratory irritation | H335[2][6] |

Safe Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6] Do not wear contact lenses when handling this chemical.[6]

-

Hygiene: Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

-

Spills: In case of a spill, sweep or shovel the solid material into an appropriate container for disposal. Avoid generating dust.[6]

Conclusion

This compound is a fascinating organometallic monomer with a rich chemistry and a range of established and potential applications. Its unique structure, combining an alkaline earth metal with a polymerizable anion, gives rise to polymers with valuable optical and radio-opaque properties. While its use in drug delivery is still exploratory, the fundamental characteristics of methacrylate-based polymers suggest that this compound could be a valuable component in the design of next-generation theranostic and controlled-release systems. Further research into the synthesis of well-defined poly(this compound) and its biological interactions will be crucial in unlocking its full potential in the biomedical field.

References

-

Gelest, Inc. (2016, December 27). This compound, dihydrate - Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Kennard, C. H. L., Smith, G., & O'Donnell, J. H. (1976). Crystal structure of anhydrous this compound. Journal of the Chemical Society, Perkin Transactions 2, (3), 302-305. [Link]

-

American Elements. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

Costaschuk, F. M., Gilson, D. F. R., & St. Pierre, L. E. (1970). Dehydration and polymerization of this compound monohydrate. The Journal of Physical Chemistry, 74(10), 2035-2039. [Link]

-

Refractory Metals. (n.d.). This compound CAS #: 17989-77-4. [Link]

-

O'Donnell, J. H., Pomery, P. J., & Sothman, R. D. (1980). Radiation‐induced, solid‐state polymerization of derivatives of methacrylic acid, 10. Polymerizability of this compound anhydrate. Die Makromolekulare Chemie, 181(2), 409-419. [Link]

-

National Center for Biotechnology Information. (n.d.). Barium Acrylate Monomer. PubChem. [Link]

-

MDPI. (2023). Characterization of Newly Synthesized Nanobiomaterials for the Treatment of White Spot Lesions. Materials, 16(11), 4085. [Link]

-

ACS Publications. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials, 5(12), 18063-18074. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Barium and Barium Compounds. [Link]

-

Massachusetts Institute of Technology. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. [Link]

-

Frontiers. (2020). A Review of the Biotechnological Production of Methacrylic Acid. Frontiers in Bioengineering and Biotechnology, 8, 239. [Link]

-

Royal Society of Chemistry. (2023). A new family of self-cured methacrylate-based dental composites. Polymer Chemistry, 14(32), 3749-3760. [Link]

-

ResearchGate. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. [Link]

-

MDPI. (2023). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. Polymers, 15(18), 3786. [Link]

-

National Institutes of Health. (2019). “Smart” Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics. Gels, 5(1), 10. [Link]

-

PubMed. (2012). Combined influence of barium sulfate content and co-monomer concentration on properties of PMMA bone cements for vertebroplasty. Journal of Materials Science: Materials in Medicine, 23(11), 2795-2805. [Link]

Sources

- 1. This compound | C8H10BaO4 | CID 134747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Barium MethacrylateCAS #: 17989-77-4 [eforu-chemical.com]

- 4. Crystal structure of anhydrous this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. This compound CAS#: 17989-77-4 [amp.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. specialchem.com [specialchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. US8586646B2 - Barium containing novel polyacrylate for optical applications - Google Patents [patents.google.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Combined influence of barium sulfate content and co-monomer concentration on properties of PMMA bone cements for vertebroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. “Smart” Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to Barium Methacrylate

This compound is an organometallic compound, specifically the barium salt of methacrylic acid.[1] It consists of a central barium cation (Ba²⁺) ionically bonded to two methacrylate anions. Its primary utility stems from the polymerizable nature of the methacrylate groups, making it a valuable monomer or crosslinking agent in the synthesis of advanced polymers and composites.[2]

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BaO₄ | [1][3] |

| Linear Formula | (C₄H₅O₂)₂Ba | [1][4] |

| Molecular Weight | 307.49 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1][4] |

| CAS Number | 17989-77-4 | [3][4] |

| IUPAC Name | barium(2+);bis(2-methylprop-2-enoate) | [3][4] |

| Solubility | Soluble in H₂O | [1][4] |

| Exact Mass | 307.963156 g/mol | [1][4] |

Molecular Structure and Coordination Chemistry

The structure of this compound is not a simple discrete molecule but rather a coordination polymer. X-ray diffraction studies have revealed that in its anhydrous crystalline form, this compound organizes into sheets of nearly coplanar barium ions.[5] These barium cations are bridged by the carboxylate groups of the methacrylate ligands, forming an infinite two-dimensional polymer.[5]

The barium cation is irregularly eight-coordinate, with Ba–O distances ranging from 2.766 to 3.030 Å.[5] This coordination environment is key to understanding the material's properties and its behavior during polymerization. The vinyl groups of the methacrylate ligands remain available for polymerization, allowing these organized structures to be incorporated into a larger polymer matrix.

Caption: Ionic interaction in this compound.

Synthesis and Polymerization Workflow

Conceptual Synthesis Protocol

This compound can be synthesized via a straightforward acid-base reaction. The following protocol outlines a generalized method.

Objective: To synthesize this compound from barium hydroxide and methacrylic acid.

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Methacrylic acid (CH₂=C(CH₃)COOH)

-

Deionized water

-

Ethanol (for precipitation)

-

Magnetic stirrer and stir bar

-

Reaction vessel and filtration apparatus

Methodology:

-

Dissolution: Dissolve a stoichiometric amount of barium hydroxide octahydrate in deionized water in the reaction vessel with gentle heating and stirring. Causality: Barium hydroxide is a strong base that will readily react with the acidic proton of methacrylic acid.

-

Acid Addition: Slowly add two molar equivalents of methacrylic acid to the barium hydroxide solution under continuous stirring. The reaction is exothermic; control the addition rate to maintain a moderate temperature.

-

Reaction Completion: Continue stirring the mixture for 1-2 hours at room temperature to ensure the neutralization reaction goes to completion. The resulting solution will contain aqueous this compound.

-

Precipitation: Precipitate the this compound salt by adding the aqueous solution to a large volume of a non-solvent, such as cold ethanol, while stirring vigorously.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with small portions of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final this compound powder.

Polymerization Insights

The primary value of this compound is its ability to polymerize via the vinyl group, either on its own or with other monomers (copolymerization).[6] This process is typically initiated by free radicals generated from initiators (e.g., benzoyl peroxide) or by radiation (e.g., gamma radiation).[7][8] The presence of the divalent barium ion allows for the formation of ionically crosslinked polymer networks, which can significantly enhance the thermal and mechanical properties of the final material.

Field Applications and Research Highlights

The unique combination of a heavy metal ion and a polymerizable organic ligand makes this compound a material of interest in several advanced applications.

Optical and Coating Applications

Barium-containing polyacrylates have been developed for optical and coating applications.[7] The incorporation of barium ions into a polyacrylate matrix can increase the refractive index of the material compared to the base polymer. A patented process describes dispersing barium hydroxide in acrylic acid, followed by the addition of an aromatic carboxylic acid and a crosslinking agent, and subsequent polymerization by gamma radiation to produce materials suitable for lenses or specialized coatings.[7]

Radiopaque Dental and Medical Polymers

A critical application lies in the field of dental materials. Polymethyl methacrylate (PMMA) is a common material for denture bases, but it is radiolucent, making fragments difficult to detect via X-ray if accidentally ingested or aspirated.[8][9] Research has demonstrated that incorporating barium-containing compounds, such as barium titanate or by copolymerizing with monomers like this compound, can render the PMMA radiopaque.[9] The heavy barium atom effectively scatters X-rays. Furthermore, the ionic crosslinking provided by the barium ion can enhance the mechanical strength (storage modulus) and thermal stability of the denture base material.[9]

Mandatory Safety and Handling Protocol

This compound presents moderate health hazards and requires careful handling to minimize risk. All soluble barium compounds should be treated as toxic.

Hazard Identification:

-

GHS Hazard Statements:

Step-by-Step Handling Procedure

-

Engineering Controls: Always handle this compound powder inside a certified chemical fume hood or in a well-ventilated area to minimize dust inhalation.[10] Ensure that an emergency eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[10]

-

Eye Protection: Chemical safety goggles are mandatory. Do not wear contact lenses.[10]

-

Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[10]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if dust is generated, use a NIOSH-certified dust and mist respirator.[10]

-

-

Handling and Storage:

-

Spill Response:

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a versatile organometallic monomer with significant potential in material science. Its ability to form ionically crosslinked polymers makes it a valuable component for enhancing the thermal, mechanical, and optical properties of materials. While its primary applications are currently in specialized polymers for optics and radiopaque medical devices, ongoing research may uncover new uses. Adherence to strict safety protocols is essential when handling this compound due to the inherent toxicity of soluble barium salts and its irritant properties.

References

-

This compound | AMERICAN ELEMENTS ® . American Elements. [Link]

-

This compound, dihydrate . Gelest, Inc. [Link]

-

This compound | C8H10BaO4 | CID 134747 . PubChem - NIH. [Link]

-

This compound CAS #: 17989-77-4 . Stanford Advanced Materials. [Link]

-

Crystal structure of anhydrous this compound . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

BARIUM ACRYLATE . Gelest, Inc. [Link]

- Barium containing novel polyacrylate for optical applications (US8586646B2).

-

Barium Acrylate Monomer | C6H6BaO4 | CID 13609154 . PubChem - NIH. [Link]

-

Thermal characterisation of poly(Methyl Methacrylate) filled with barium titanate as denture base material . Africa Research Connect. [Link]

-

Thermal Characterisation of Poly(Methyl Methacrylate) Filled with Barium Titanate as Denture Base Material . ResearchGate. [Link]

-

Radiation‐induced, solid‐state polymerization of derivatives of methacrylic acid, 10. Polymerizability of this compound anhydrate . ResearchGate. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C8H10BaO4 | CID 134747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barium MethacrylateCAS #: 17989-77-4 [eforu-chemical.com]

- 5. Crystal structure of anhydrous this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US8586646B2 - Barium containing novel polyacrylate for optical applications - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. africaresearchconnects.com [africaresearchconnects.com]

- 10. gelest.com [gelest.com]

- 11. fishersci.com [fishersci.com]

- 12. gelest.com [gelest.com]

An In-Depth Technical Guide to the Crystal Structure of Barium Methacrylate for Researchers and Drug Development Professionals

Introduction

Barium methacrylate, with the chemical formula C₈H₁₀BaO₄, is an organometallic compound that has garnered interest for its potential applications in polymer science and biomedical materials.[1] As a salt of methacrylic acid, it can be polymerized to form polymethacrylate chains with a barium cation, offering unique properties compared to conventional methacrylate polymers. For researchers and professionals in drug development, understanding the fundamental crystal structure and properties of this monomer is crucial for its potential incorporation into novel drug delivery systems, medical devices, and tissue engineering scaffolds.

This technical guide delves into the detailed crystal structure of anhydrous this compound, providing a foundation for its synthesis, characterization, and evaluation for biomedical applications. The information presented herein is intended to empower researchers to explore the potential of this compound in their respective fields.

Synthesis and Crystallization of Anhydrous this compound

The preparation of high-quality single crystals of anhydrous this compound is a critical first step for its structural elucidation and for obtaining a pure monomer for polymerization studies. While detailed, step-by-step protocols for the synthesis of the anhydrous form are not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of similar metal salts of carboxylic acids. The synthesis would likely involve the reaction of a soluble barium salt, such as barium chloride or barium hydroxide, with methacrylic acid in an aqueous solution, followed by controlled crystallization.

Conceptual Synthesis Pathway:

Sources

A Technical Guide to the Solubility of Barium Methacrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Barium Methacrylate

This compound, with the chemical formula C₈H₁₀BaO₄, is the barium salt of methacrylic acid.[1] It is a divalent metal salt that combines an alkaline earth metal, barium, with two methacrylate units.[2] This structure makes it a candidate for polymerization, forming polymers with a high refractive index and radiopacity due to the presence of the heavy barium atom. These properties are of significant interest in the development of specialty polymers, radiopaque medical devices, and polymer-based drug delivery systems.[3]

Understanding the solubility of this compound in organic solvents is a critical first step for any application involving its use in solution, such as in polymerization reactions or formulation development.[4] This guide provides the theoretical and practical foundation for this essential characterization.

Part 1: Theoretical Framework of Solubility

The dissolution of an ionic salt like this compound in an organic solvent is a complex process governed by a thermodynamic balance between the energy required to break the ionic lattice and the energy released when the resulting ions are solvated by the solvent.[5] The principle of "like dissolves like" provides a useful starting point: polar or ionic solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[6][7]

Several key factors determine solubility:

-

Lattice Energy: This is the energy holding the Ba²⁺ and methacrylate anions together in the crystal lattice. For dissolution to occur, the energy of solvation must be sufficient to overcome this lattice energy.[5]

-

Solvent Polarity: Polar solvents have molecules with significant dipole moments, which can effectively surround and stabilize the charged Ba²⁺ and methacrylate ions. Highly polar solvents are generally better at dissolving ionic compounds.[8]

-

Coordinating Ability: Solvents that can act as Lewis bases (e.g., DMSO, DMF) can coordinate with the Ba²⁺ cation, forming complex ions and significantly enhancing solubility.[9] This interaction can often be more important than simple polarity.

-

Hydrogen Bonding: Polar protic solvents (like alcohols) can hydrogen bond with the carboxylate group of the methacrylate anion, aiding in solvation.[6]

-

Temperature: For most salts, solubility increases with temperature as the added thermal energy helps to break apart the crystal lattice.[5][8]

Qualitative Solubility Predictions

Based on these principles, we can predict the general solubility behavior of this compound in different classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low | These solvents lack polarity and cannot effectively solvate the Ba²⁺ and methacrylate ions to overcome the crystal lattice energy. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate | Low to Moderate | These solvents have dipole moments that can solvate ions. Solubility will depend on the specific solvent's polarity and coordinating ability. For example, acetone is a good solvent for many organic compounds but may only moderately dissolve this compound.[10] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Alcohols are generally poor solvents for methacrylate polymers.[11] While they can hydrogen bond with the anion, their polarity might not be sufficient to effectively solvate the divalent Ba²⁺ cation, leading to limited solubility. |

| Coordinating Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These highly polar solvents are also excellent coordinating agents for metal cations. They are the most likely candidates for effectively dissolving this compound. |

Part 2: Experimental Determination of Solubility

To obtain accurate, quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium saturation method is the gold standard.[12][13] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials & Reagents:

-

This compound (high purity, >98%)

-

Anhydrous organic solvent of choice (e.g., HPLC grade)

-

Sealed, airtight glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Volumetric flasks and pipettes (Class A)

-

Drying oven

-

Analytical balance (readable to 0.1 mg)

Equipment:

-

Constant temperature shaker bath or incubator

-

Benchtop centrifuge with temperature control

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

Procedure:

-

Preparation: Dry the this compound powder in a vacuum oven at a suitable temperature (e.g., 60°C) for 4-6 hours to remove any residual moisture.

-

Addition of Solute: Add an excess amount of dried this compound to a pre-weighed, clean, and dry glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved. A general rule is to add at least 2-3 times the expected amount needed for saturation.

-

Addition of Solvent: Accurately pipette a known volume (e.g., 10.0 mL) of the anhydrous organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for an extended period (24 to 48 hours is recommended) with continuous agitation.[13] This ensures the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and place it in a centrifuge set to the same temperature. Centrifuge at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved solid. This step is critical to separate the saturated supernatant from the excess solid.

-

Sample Extraction: Carefully and quickly withdraw a known volume of the clear supernatant using a syringe fitted with a 0.2 µm filter. The filtration step removes any fine suspended particles. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry collection vial.

-

Quantification: Determine the concentration of this compound in the collected sample using one of the analytical techniques described in Part 3.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method.

Caption: Workflow for determining solubility via the isothermal saturation method.

Part 3: Analytical Techniques for Quantification

The choice of analytical method to determine the concentration of the dissolved salt is critical for accuracy. Several techniques are suitable, each with its own advantages and limitations.[14]

| Technique | Principle | Pros | Cons |

| Gravimetric Analysis | A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.[14] | Simple, requires basic equipment (oven, balance). | Labor-intensive, susceptible to errors if the solvent forms a solvate with the salt, potentially less accurate for very low solubilities. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | The sample is introduced into a high-temperature plasma, which excites the barium atoms. The light emitted at characteristic wavelengths is measured to determine the barium concentration.[14][15] | Highly sensitive and specific for the barium ion, very accurate, suitable for a wide range of concentrations. | Requires expensive, specialized instrumentation and skilled operators. |

| Atomic Absorption Spectroscopy (AAS) | A light source specific to barium is passed through the atomized sample. The amount of light absorbed is proportional to the barium concentration.[16] | Excellent sensitivity and specificity for metals, generally less expensive than ICP-OES. | Can be subject to chemical interferences, typically analyzes one element at a time. |

Decision Tree for Analytical Method Selection

This diagram provides a logical pathway for selecting the most appropriate quantification method based on available resources and required precision.

Caption: Decision tree for selecting a quantification method.

Part 4: Practical Implications in Drug Development

A thorough understanding of this compound's solubility is not merely an academic exercise; it has direct practical implications for drug development professionals.

-

Polymer Synthesis: For creating barium-containing polymers for drug delivery or medical devices, the monomer must be soluble in the reaction solvent to ensure a homogeneous polymerization and predictable material properties.[4]

-

Formulation of Radiopaque Materials: this compound can be incorporated into materials like bone cements to make them visible on X-rays.[3] Its solubility in the monomer mixture is critical to prevent phase separation and ensure uniform radiopacity.

-

Nanoparticle Formulation: In the creation of polymer-based nanoparticles for drug delivery, solvent properties play a key role in particle size and stability.[17][18] Understanding the solubility of all components is fundamental to controlling these processes.

Conclusion

While a comprehensive public database on the solubility of this compound in organic solvents is lacking, this guide provides the necessary theoretical and practical tools for researchers to generate this critical data. By understanding the principles of ionic salt dissolution and implementing a robust experimental protocol, scientists and drug development professionals can accurately determine solubility in their solvents of interest. This knowledge is paramount for the successful design and execution of experiments in polymer synthesis, medical device formulation, and advanced drug delivery systems.

References

-

Quora. (2018). On which factors solubility of ionic compounds depends?Link

-

LibreTexts Chemistry. (2023). 17.2: Factors That Affect Solubility. Link

-

National Institutes of Health (NIH). (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Link

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Link

-

sathee jee. (n.d.). Salt Analysis. Link

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Link

-

LibreTexts Chemistry. (2023). 17.5: Factors that Affect Solubility. Link

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Link

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

-

ResearchGate. (2019). What is the best methods for measuring the solubility of ionic solids in organic solvents?Link

-

ResearchGate. (2015). How can I determine heavy metals in high salt solution ( Salt - raw material)?Link

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). ANALYTICAL METHODS FOR ESTIMATION OF METALS. Link

-

ACS Publications. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. Link

-

Carnegie Mellon University. (n.d.). ATRP of Acrylates. Link

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Link

-

National Institutes of Health (NIH). (n.d.). This compound. Link

-

ResearchGate. (2016). PMMA dissolve in some solvents?Link

-

National Institutes of Health (NIH). (n.d.). “Smart” Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics. Link

-

DuPont. (n.d.). RESIN SOLUBILITY. Link

-

PubMed. (n.d.). Combined influence of barium sulfate content and co-monomer concentration on properties of PMMA bone cements for vertebroplasty. Link

-

SpecialChem. (2015). This compound. Link

Sources

- 1. This compound | C8H10BaO4 | CID 134747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Combined influence of barium sulfate content and co-monomer concentration on properties of PMMA bone cements for vertebroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. quora.com [quora.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. RESIN SOLUBILITY [worldwin.co.kr]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SATHEE: Salt Analysis [satheejee.iitk.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. ijrpc.com [ijrpc.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. “Smart” Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

Thermal decomposition profile of barium methacrylate

An In-depth Technical Guide to the Thermal Decomposition Profile of Barium Methacrylate

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of this compound. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes established principles from the thermal analysis of related metal-organic compounds, particularly alkaline earth metal methacrylates and carbonates, to propose a theoretical decomposition pathway. The guide details the requisite experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), coupled with evolved gas analysis techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), to fully characterize the thermal behavior of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal stability and decomposition kinetics of such materials.

Introduction

This compound, the barium salt of methacrylic acid, is a metal-organic compound with potential applications in various fields, including as a precursor for the synthesis of advanced materials and as a component in specialized polymer formulations. A thorough understanding of its thermal decomposition profile is critical for determining its processing parameters, storage conditions, and suitability for high-temperature applications. Thermal decomposition analysis provides invaluable data on the material's thermal stability, the nature of its decomposition products, and the kinetics of its degradation.

This guide presents a proposed thermal decomposition profile for this compound based on the known behavior of similar compounds. It also provides detailed experimental protocols for researchers to independently verify and further elaborate on this profile.

Theoretical Background: Factors Influencing the Thermal Decomposition of Metal Methacrylates

The thermal decomposition of metal methacrylates is a complex process influenced by several factors:

-

The Metal Cation: The nature of the metal cation, including its charge, ionic radius, and electronegativity, plays a significant role in the decomposition pathway. For alkaline earth metals like barium, the strong ionic bond with the carboxylate group influences the initial stages of decomposition.

-

The Methacrylate Ligand: The organic methacrylate portion of the molecule is susceptible to a variety of thermal degradation reactions, including depolymerization, chain scission, and the formation of various volatile organic compounds.

-

Atmosphere: The composition of the surrounding atmosphere (e.g., inert like nitrogen or argon, or oxidative like air) will significantly affect the decomposition products. In an inert atmosphere, pyrolysis occurs, leading to the formation of a carbonaceous residue, while in an oxidative atmosphere, combustion processes will dominate, typically resulting in a metal oxide residue.

Proposed Thermal Decomposition Profile of this compound

Based on the thermal behavior of other alkaline earth metal carboxylates and methacrylates, the thermal decomposition of this compound in an inert atmosphere is proposed to occur in multiple stages:

-

Stage 1: Dehydration (if hydrated)

-

Temperature Range: 50°C - 150°C

-

Description: If the this compound sample is a hydrate, the initial mass loss will correspond to the removal of water molecules.

-

-

Stage 2: Decomposition of the Methacrylate Ligand

-

Temperature Range: 250°C - 500°C

-

Description: This is the primary decomposition stage where the organic methacrylate portion of the molecule breaks down. This complex process likely involves the scission of C-C and C-O bonds, leading to the evolution of a mixture of volatile organic compounds. Based on studies of other methacrylates, these could include methyl methacrylate, carbon dioxide, carbon monoxide, and various hydrocarbons. The solid intermediate formed is likely barium carbonate.

-

-

Stage 3: Decomposition of Barium Carbonate

-

Temperature Range: > 900°C

-

Description: Barium carbonate is known to be thermally stable. Its decomposition to barium oxide and carbon dioxide occurs at very high temperatures. The decomposition temperature of barium carbonate is reported to be around 1360°C.

-

The final residue in an inert atmosphere up to 900°C is expected to be barium carbonate. If heated to a sufficiently high temperature, this will further decompose to barium oxide. In an oxidative atmosphere, the organic components would combust at lower temperatures, and the final residue would be barium oxide.

Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For the identification of evolved gases, TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) is essential.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss of each decomposition stage and to identify the associated thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered and homogeneous to ensure uniform heat transfer.

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with the desired gas (high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 1000°C (or higher if studying the full decomposition to the oxide) at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of overlapping decomposition steps, while a faster rate (e.g., 20 °C/min) can be used for initial screening.

-

-

Data Analysis:

-

Plot the mass loss percentage as a function of temperature (TGA curve).

-

Plot the rate of mass loss as a function of temperature (DTG curve). The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for each stage.

-

Plot the heat flow as a function of temperature (DSC curve). Endothermic peaks indicate heat absorption (e.g., melting, dehydration, decomposition), while exothermic peaks indicate heat release (e.g., crystallization, oxidation).

-

Determine the onset temperature, peak temperature, and percentage mass loss for each decomposition stage from the TGA and DTG curves.

-

Evolved Gas Analysis (EGA): TGA-FTIR / TGA-MS

Objective: To identify the chemical composition of the gases evolved during each decomposition stage.

Instrumentation: A TGA instrument coupled to an FTIR spectrometer or a Mass Spectrometer via a heated transfer line.

Step-by-Step Protocol:

-

TGA Setup: Follow the TGA protocol as described in section 4.1.

-

EGA Setup:

-

Ensure the heated transfer line between the TGA and the FTIR/MS is maintained at a temperature high enough (e.g., 200-250°C) to prevent condensation of the evolved gases.

-

Set the FTIR/MS to acquire data continuously throughout the TGA run.

-

-

Data Analysis:

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA curve.

-

For TGA-FTIR, identify the functional groups of the evolved gases by their characteristic infrared absorption bands (e.g., C=O stretch for CO2 and ketones, O-H stretch for water, C-H stretch for hydrocarbons).

-

For TGA-MS, identify the evolved gases by their mass-to-charge ratio (m/z) in the mass spectra.

-

Data Presentation

Table 1: Proposed Thermal Decomposition Stages of this compound in an Inert Atmosphere

| Stage | Temperature Range (°C) | Proposed Mass Loss | Evolved Products | Solid Residue |

| 1 | 250 - 500 | Organic ligand decomposition | CO₂, CO, H₂O, methyl methacrylate, hydrocarbons | BaCO₃ |

| 2 | > 900 | Carbonate decomposition | CO₂ | BaO |

Visualizations

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is anticipated to be a multi-stage process, initiated by the breakdown of the organic methacrylate ligand to form barium carbonate, which subsequently decomposes to barium oxide at a much higher temperature. The precise decomposition temperatures and the nature of the evolved gaseous products can be definitively determined using the comprehensive experimental protocols outlined in this guide, namely TGA, DSC, and evolved gas analysis techniques. This guide provides a robust theoretical framework and practical methodologies for researchers to fully characterize the thermal decomposition profile of this compound, enabling its effective and safe use in various scientific and industrial applications.

References

-

Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer. [Link]

-

Hatakeyama, T., & Quinn, F. X. (1999). Thermal Analysis: Fundamentals and Applications to Polymer Science. John Wiley & Sons. [Link]

-

Wilkie, C. A. (1999). TGA/FTIR: An extremely useful technique for studying polymer degradation. Polymer Degradation and Stability, 66(3), 301-306. [Link]

-

Galwey, A. K., & Brown, M. E. (1999). Thermal Decomposition of Ionic Solids. Elsevier. [Link]

-

Doc Brown's Chemistry. (n.d.). Group 2 Carbonates. Retrieved from [Link]

An In-depth Technical Guide to Barium Methacrylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of barium methacrylate, a versatile organometallic compound with significant applications in materials science and burgeoning potential in advanced drug delivery systems. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, safety considerations, synthesis, and polymerization of this compound, supported by field-proven insights and detailed experimental protocols.

Core Compound Profile: this compound

This compound, systematically named barium(2+);bis(2-methylprop-2-enoate), is the barium salt of methacrylic acid. Its unique combination of a divalent metal cation and polymerizable methacrylate anions imparts valuable properties to polymeric materials, most notably radiopacity.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17989-77-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BaO₄ | [4][5] |

| Molecular Weight | 307.49 g/mol | [2][5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2] |

| IUPAC Name | barium(2+); 2-methylprop-2-enoate | [2][4] |

Safety, Handling, and Storage: A Self-Validating System

As with any chemical reagent, adherence to strict safety protocols is paramount when handling this compound. The following guidelines are derived from established Safety Data Sheets (SDS) and represent a self-validating system for safe laboratory practice.

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The primary hazards and necessary precautions are outlined below:

-

Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Ingestion of soluble barium salts can be toxic.[6]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, clothing, eye protection, and face protection.[6] A NIOSH-approved respirator is recommended if dust is generated.

-

Handling : Avoid breathing dust.[6] Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

First Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

After Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Synthesis and Polymerization of this compound

The synthesis of this compound and its subsequent polymerization are foundational to its application. While various methods exist, this section details a logical and reproducible approach.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through the reaction of a soluble barium salt, such as barium hydroxide, with methacrylic acid. The causality behind this choice is the straightforward acid-base neutralization reaction that yields the salt and water.

Reaction Scheme:

Ba(OH)₂ + 2CH₂(CH₃)COOH → Ba(OOC(CH₃)C=CH₂)₂ + 2H₂O

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound). This polymer can also be incorporated as a co-monomer with other monomers, such as methyl methacrylate (MMA), to create copolymers with tailored properties.

This protocol describes the preparation of a radiopaque polymer matrix, a common application in dental and medical fields. The inclusion of this compound provides the necessary radiopacity for visualization in X-ray imaging.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Benzoyl peroxide (BPO), initiator

-

N,N-dimethyl-p-toluidine (DMPT), accelerator

-

Ethylene glycol dimethacrylate (EGDMA), cross-linking agent

Procedure:

-

Monomer Mixture Preparation: In a light-protected vessel, prepare the monomer mixture by combining methyl methacrylate and ethylene glycol dimethacrylate.

-

Initiator and Accelerator Addition: Dissolve benzoyl peroxide in the monomer mixture. Subsequently, add N,N-dimethyl-p-toluidine. The interaction between BPO and DMPT generates the free radicals necessary to initiate polymerization.

-

Incorporation of this compound: Disperse the finely powdered this compound into the monomer-initiator-accelerator mixture. Ensure a homogenous dispersion through vigorous stirring. The degree of radiopacity is directly proportional to the concentration of this compound.

-

Polymerization: The polymerization will initiate at room temperature due to the redox initiator system. The mixture will gradually increase in viscosity and solidify. The process can be accelerated by gentle heating.

-

Curing: Allow the polymer to cure completely. The curing time will depend on the specific concentrations of the initiator and accelerator.

Causality of Experimental Choices:

-

Redox Initiator System (BPO/DMPT): This system is chosen for its ability to initiate polymerization at ambient temperatures, which is crucial for many biomedical applications where high temperatures could damage surrounding tissues.

-

Cross-linking Agent (EGDMA): The inclusion of a cross-linking agent enhances the mechanical strength and thermal stability of the final polymer network.

-

Homogenous Dispersion: Ensuring a uniform dispersion of this compound is critical for consistent radiopacity and mechanical properties throughout the material.

Workflow for Preparation of a Radiopaque Methacrylate-Based Polymer

Caption: Workflow for the synthesis of a radiopaque polymer.

Applications in Research and Drug Development

The primary application of barium-containing methacrylates is as a radiopacifying agent in medical and dental materials.

Bone Cements and Dental Resins

In orthopedic surgery, polymethyl methacrylate (PMMA) bone cements are used to anchor joint prostheses. The addition of a radiopaque agent is essential for the post-operative assessment of the implant via X-ray. Barium sulfate is a commonly used additive for this purpose.[1][2] this compound can serve a similar function, with the added benefit of being polymerizable and thus potentially integrated into the polymer backbone. Increasing the concentration of barium-containing compounds generally increases radiopacity but can negatively impact the mechanical properties of the cement.[3][8]

Similarly, in dentistry, barium-containing fillers are incorporated into composite resins for restorations to make them visible on dental X-rays.[8][9] This allows dentists to distinguish the restoration from the natural tooth structure and to detect any secondary caries.

Potential in Drug Delivery

While the direct use of this compound in drug delivery is not extensively documented, the principles of using methacrylate-based polymers are well-established. "Smart" polymer nanogels based on methacrylates have been developed for programmed drug delivery, responding to stimuli such as pH and temperature.[10] Zwitterionic poly(carboxybetaine methacrylate)s are also being explored for their antifouling properties and potential in drug delivery systems.[11] The incorporation of a heavy atom like barium into such systems could offer a dual functionality of therapeutic delivery and in-situ imaging.

Characterization of this compound-Containing Polymers

The characterization of polymers containing this compound is crucial to ensure they meet the required specifications for their intended application. Key characterization techniques include:

-

Spectroscopy (FTIR, Raman): To confirm the polymerization of the methacrylate groups and the presence of the carboxylate salt.

-

Thermal Analysis (DSC, TGA): To determine the glass transition temperature (Tg) and thermal stability of the polymer. The incorporation of fillers like barium titanate can affect the thermal properties of PMMA.[12][13][14]

-

Mechanical Testing: To evaluate properties such as flexural strength, compressive strength, and fracture toughness, which are critical for load-bearing applications like bone cements and dental fillings.[8]

-

Radiopacity Measurement: To quantify the effectiveness of the this compound in attenuating X-rays, often compared to an aluminum standard.

Conclusion

This compound is a valuable compound for imparting radiopacity to polymeric materials, with significant applications in the medical and dental fields. A thorough understanding of its properties, safe handling procedures, and polymerization behavior is essential for its effective use. While its primary role has been as a radiopacifier, the potential for integrating its imaging capabilities with advanced drug delivery systems presents an exciting avenue for future research and development.

References

-

This compound | AMERICAN ELEMENTS ®. (URL: [Link])

-

This compound CAS #: 17989-77-4 - Refractory Metals, Rare Earth Elements Coupon. (URL: [Link])

-

This compound | C8H10BaO4 | CID 134747 - PubChem. (URL: [Link])

-

This compound, dihydrate - Gelest, Inc. (URL: [Link])

-

Combined influence of barium sulfate content and co-monomer concentration on properties of PMMA bone cements for vertebroplasty - PubMed. (URL: [Link])

-

Polymethylmethacrylate bone cements and additives: A review of the literature. (URL: [Link])

-

Effects of barium concentration on the radiopacity and biomechanics of bone cement: Experimental study | Request PDF - ResearchGate. (URL: [Link])

-

Nanofunctionalized zirconia and barium sulfate particles as bone cement additives - NIH. (URL: [Link])

-

Bone Cements: Review of Their Physiochemical and Biochemical Properties in Percutaneous Vertebroplasty | American Journal of Neuroradiology. (URL: [Link])

-

Thermal Characterisation of Poly(Methyl Methacrylate) Filled with Barium Titanate as Denture Base Material - Journal of Physical Science. (URL: [Link])

-

Thermal Characterisation of Poly(Methyl Methacrylate) Filled with Barium Titanate as Denture Base Material - ResearchGate. (URL: [Link])

-

Thermal characterisation of poly(Methyl Methacrylate) filled with barium titanate as denture base material - Africa Research Connect. (URL: [Link])

-

"Smart" Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics - NIH. (URL: [Link])

-

Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms - MDPI. (URL: [Link])

Sources

- 1. Combined influence of barium sulfate content and co-monomer concentration on properties of PMMA bone cements for vertebroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. researchgate.net [researchgate.net]

- 4. Nanofunctionalized zirconia and barium sulfate particles as bone cement additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H10BaO4 | CID 134747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ajnr.org [ajnr.org]

- 7. US8586646B2 - Barium containing novel polyacrylate for optical applications - Google Patents [patents.google.com]

- 8. Thieme E-Journals - European Journal of Dentistry / Abstract [thieme-connect.com]

- 9. Effect of barium silicate on mechanical properties, transmittance, and protein adsorption of resin for additive manufacturing containing zwitterionic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. “Smart” Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thermal Characterisation of Poly(Methyl Methacrylate) Filled with Barium Titanate as Denture Base Material - Journal of Physical Science [jps.usm.my]

- 13. researchgate.net [researchgate.net]

- 14. africaresearchconnects.com [africaresearchconnects.com]

An In-depth Technical Guide to the Discovery and Synthesis of Barium Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium methacrylate, the barium salt of methacrylic acid, is an organometallic compound with growing significance in materials science and specialized chemical applications. As a divalent metal salt, it serves as a crucial monomer in the synthesis of advanced polymers and composites.[1] Its incorporation into polymer chains can impart unique properties, including enhanced thermal stability, radiopacity, and modified refractive indices, making it a valuable component in the development of optical materials, dental resins, and specialty coatings. This guide provides a comprehensive overview of the historical discovery of its parent compound, methacrylic acid, and details the core synthesis methodologies for this compound, offering field-proven insights into experimental choices and self-validating protocols.

Historical Perspective: The Genesis of Methacrylates

The journey to understanding and utilizing this compound begins with the discovery of its parent molecule, methacrylic acid. First produced in 1865, methacrylic acid is an organic compound with the formula CH₂=C(CH₃)COOH.[2] It is a colorless, corrosive liquid with a distinct acrid odor. The polymerization of methacrylic acid derivatives was first reported by chemists Fittig and Paul in 1877, who observed the transformation of methyl methacrylate into a transparent, solid material.[3]

The commercial potential of methacrylates was first explored in the early 20th century. In his 1901 doctoral thesis, Otto Roehm investigated the polymerization of acrylic acid derivatives, laying the groundwork for their industrial use.[2] By the 1930s, significant advancements led to the first commercial production of methyl methacrylate, primarily via the acetone cyanohydrin route.[2] The synthesis of metal salts of acrylic and methacrylic acids followed, driven by the need to modify the properties of the resulting polymers. These salts are typically prepared through the neutralization of the acid with corresponding metal oxides, hydroxides, or carbonates.[4]

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through straightforward acid-base neutralization reactions. The two most common and reliable methods involve the reaction of methacrylic acid with either barium hydroxide or barium carbonate. The choice between these precursors often depends on factors such as cost, purity requirements, and reaction kinetics.

Method 1: Synthesis from Barium Hydroxide

This method utilizes the reaction between methacrylic acid and barium hydroxide, typically in its octahydrate form (Ba(OH)₂·8H₂O), in an aqueous medium. The reaction is a direct neutralization, yielding this compound and water.

Reaction Mechanism:

2CH₂=C(CH₃)COOH + Ba(OH)₂ → Ba(OOC(CH₃)C=CH₂)₂ + 2H₂O

Experimental Protocol: Synthesis of this compound from Barium Hydroxide

Materials:

-

Methacrylic acid (CH₂=C(CH₃)COOH)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Ethanol (for precipitation)

-

Inhibitor (e.g., hydroquinone)

Equipment:

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution of Barium Hydroxide: In the reaction flask, dissolve a stoichiometric amount of barium hydroxide octahydrate in deionized water with gentle heating and stirring. The amount of water should be sufficient to fully dissolve the barium hydroxide.

-

Addition of Methacrylic Acid: Slowly add a stoichiometric equivalent of methacrylic acid to the barium hydroxide solution. A small amount of a polymerization inhibitor, such as hydroquinone, should be added to the methacrylic acid prior to its addition to prevent premature polymerization. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: Stir the mixture at a controlled temperature, typically between 50-70°C, for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the disappearance of the solid barium hydroxide.

-

Precipitation and Filtration: After the reaction is complete, cool the solution to room temperature. This compound is soluble in water.[2] To isolate the product, add ethanol to the solution to induce precipitation.

-

Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials and the inhibitor.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid polymerization until a constant weight is achieved.

Method 2: Synthesis from Barium Carbonate

An alternative and common method for synthesizing this compound involves the reaction of methacrylic acid with barium carbonate (BaCO₃). This reaction is also a neutralization reaction, producing this compound, water, and carbon dioxide gas.

Reaction Mechanism:

2CH₂=C(CH₃)COOH + BaCO₃ → Ba(OOC(CH₃)C=CH₂)₂ + H₂O + CO₂

The evolution of carbon dioxide gas provides a visual indicator of the reaction's progress and helps to drive the reaction to completion.[5][6]

Experimental Protocol: Synthesis of this compound from Barium Carbonate

Materials:

-

Methacrylic acid (CH₂=C(CH₃)COOH)

-

Barium carbonate (BaCO₃)

-

Deionized water

-

Ethanol (for precipitation)

-

Inhibitor (e.g., hydroquinone)

Equipment:

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Preparation of Barium Carbonate Slurry: In the reaction flask, create a slurry of barium carbonate in deionized water.

-

Addition of Methacrylic Acid: Slowly add a stoichiometric amount of methacrylic acid, containing a suitable inhibitor, to the barium carbonate slurry with vigorous stirring. The addition will result in the evolution of carbon dioxide gas, so it should be done in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the effervescence of carbon dioxide ceases, indicating the completion of the reaction. This may take several hours.

-

Filtration of Unreacted Carbonate: If any unreacted barium carbonate remains, it can be removed by hot filtration.

-

Precipitation and Filtration: Cool the resulting solution to room temperature. Precipitate the this compound by adding ethanol.

-

Washing: Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Drying: Dry the product in a vacuum oven at a low temperature to obtain pure this compound.

Workflow Diagrams

Caption: Comparative workflows for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Barium Hydroxide Method | Barium Carbonate Method |

| Primary Reactant | Barium hydroxide octahydrate | Barium carbonate |

| Byproducts | Water | Water, Carbon dioxide |

| Typical Reaction Temp. | 50-70°C | 60-80°C |

| Reaction Time | 2-4 hours | 3-6 hours |

| Key Observation | Disappearance of solid Ba(OH)₂ | Cessation of CO₂ effervescence |

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity, purity, and suitability for further applications.

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylate group (COO⁻) and the carbon-carbon double bond (C=C) of the methacrylate moiety.[1]

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and can be used to confirm the structure of the compound.[1]

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose. Studies on polymers containing barium have shown that its presence can enhance thermal stability.[4]

-

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal transitions of the material, such as melting point and glass transition temperature, although for the monomer, the primary focus is on its decomposition behavior before polymerization.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of acid-base chemistry. Both the barium hydroxide and barium carbonate routes offer reliable and scalable methods for producing this valuable monomer. A thorough understanding of the historical context of methacrylates, coupled with detailed and validated experimental protocols, is essential for researchers and professionals in the fields of materials science and drug development. The ability to synthesize high-purity this compound opens up possibilities for creating novel polymers and composites with tailored properties for a wide range of advanced applications.

References

-

Chemcess. (2024, August 5). Methacrylic Acid: Properties, Production And Uses. [Link]

-

Africa Research Connect. (n.d.). Thermal characterisation of poly(Methyl Methacrylate) filled with barium titanate as denture base material. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Gelest, Inc. (2016, December 27). This compound, dihydrate Safety Data Sheet. [Link]

- Google Patents. (n.d.). DE3224928C2 - Process for the preparation of salts of acrylic or methacrylic acid.

- Google Patents. (n.d.).

-

Journal of Physical Science. (n.d.). Thermal Characterisation of Poly(Methyl Methacrylate) Filled with Barium Titanate as Denture Base Material. [Link]

-

MDPI. (n.d.). Characterization of Newly Synthesized Nanobiomaterials for the Treatment of White Spot Lesions. [Link]

-

Refractory Metals, Rare Earth Elements Coupon. (n.d.). This compound CAS #: 17989-77-4. [Link]

-

ResearchGate. (2015, July 21). Thermal Characterisation of Poly(Methyl Methacrylate) Filled with Barium Titanate as Denture Base Material. [Link]

-

Save My Exams. (2025, January 8). Reactions of Carboxylic Acids (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]

-

Scribd. (n.d.). Preparation of Barium Sulphate in Pure and Dry State. [Link]

-

Pass My Exams. (n.d.). Reaction of Carboxylic Acids with Carbonates. [Link]

-

Tianjin Ruister International Co., Ltd. (2023, January 4). Reaction Of Barium Carbonate. [Link]

-

Scribd. (n.d.). Methacrylic Acid. [Link]

Sources

- 1. This compound | C8H10BaO4 | CID 134747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. Preparation of barium sulfate/polymer hybrid nanoparticles from Bunte salt precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. specialchem.com [specialchem.com]

Methodological & Application

Application Note: Free Radical Polymerization of Barium Methacrylate in Aqueous Solution

Abstract

This application note provides a comprehensive guide to the synthesis and characterization of poly(barium methacrylate) via free radical polymerization in an aqueous medium. Barium-containing polymers are of increasing interest for applications requiring radiopacity, such as in dental and orthopedic biomaterials, as well as for their potential as specialty polymer additives. This document outlines a detailed, two-part experimental protocol, beginning with the synthesis of the this compound monomer from methacrylic acid and barium hydroxide, followed by its aqueous solution polymerization initiated by potassium persulfate. The causality behind key experimental choices is explained to provide a deeper understanding of the process. Furthermore, standard protocols for the characterization of the resulting polymer using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and thermogravimetric analysis (TGA) are detailed, along with expected outcomes.

Introduction

Poly(metal acrylates) and poly(metal methacrylates) are a class of polymers that combine the properties of an organic polymer backbone with the unique characteristics of metal ions. The incorporation of metal cations into the polymer structure can significantly influence its physical and chemical properties, including thermal stability, solubility, and ion-exchange capabilities. Barium, as a heavy alkaline earth metal, can impart radiopacity to polymers, a desirable characteristic for biomedical devices that require visualization through X-ray imaging.